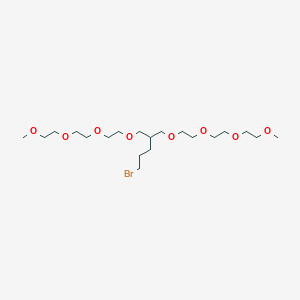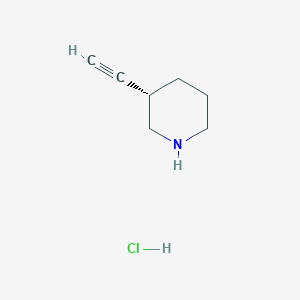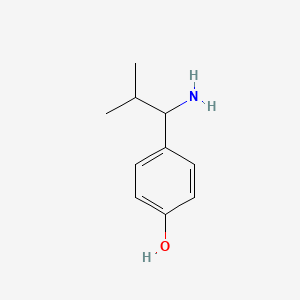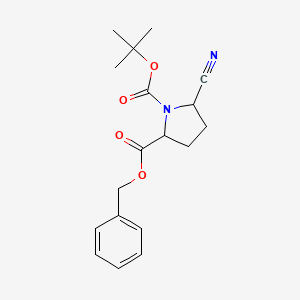
N-Biotinyl-12-aminododecanoyltobramycin Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl-12-aminododecanoyltobramycin Amide is a complex compound that combines the properties of biotin and tobramycin. Biotin is a vitamin that plays a crucial role in various metabolic processes, while tobramycin is a broad-spectrum antibiotic. This compound is particularly valuable in research due to its dual functionality, allowing it to be used in both biochemical assays and antimicrobial studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-12-aminododecanoyltobramycin Amide involves multiple steps. The process typically starts with the activation of biotin, followed by the introduction of a 12-aminododecanoyl linker. Tobramycin is then conjugated to this intermediate through amide bond formation. The reaction conditions often involve the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The compound is typically stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinyl-12-aminododecanoyltobramycin Amide can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amide bond can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDC and NHS. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotin moiety may result in biotin sulfoxide, while reduction may yield biotinylated amines .
Applications De Recherche Scientifique
N-Biotinyl-12-aminododecanoyltobramycin Amide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein purification and labeling due to its biotin moiety.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of diagnostic tools and biosensors
Mécanisme D'action
The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide involves its dual functionality:
Biotin Moiety: Binds to avidin or streptavidin with high affinity, enabling its use in various biochemical assays.
Tobramycin Moiety: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, exhibiting antimicrobial activity
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Tobramycin: Similar in structure but may have different linkers.
Biotinylated Aminoglycosides: Other aminoglycosides conjugated with biotin.
Biotinylated Antibiotics: Various antibiotics conjugated with biotin for research purposes.
Uniqueness
N-Biotinyl-12-aminododecanoyltobramycin Amide is unique due to its specific 12-aminododecanoyl linker, which provides flexibility and stability. This makes it particularly useful in applications requiring both biotinylation and antimicrobial activity .
Propriétés
Formule moléculaire |
C40H74N8O12S |
|---|---|
Poids moléculaire |
891.1 g/mol |
Nom IUPAC |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56) |
Clé InChI |
RXOINVNLFAZVJH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)





![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)

![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)

![4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride](/img/structure/B12289557.png)


